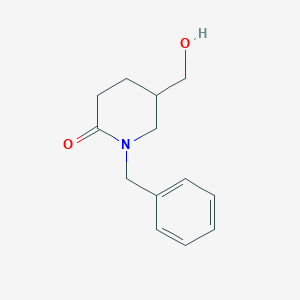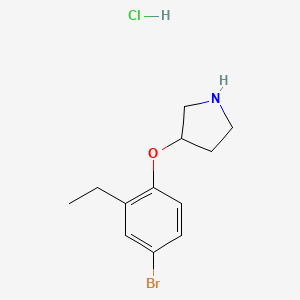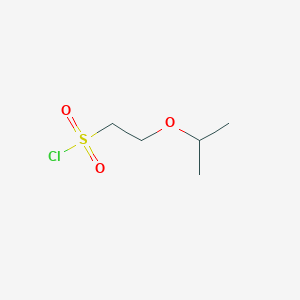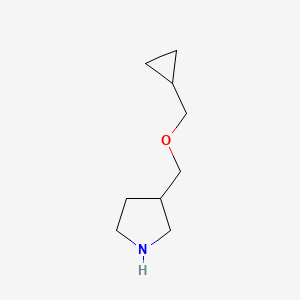
1-Benzyl-5-(hydroxymethyl)piperidin-2-one
Overview
Description
1-Benzyl-5-(hydroxymethyl)piperidin-2-one is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant roles in pharmaceuticals and organic synthesis . This compound is characterized by a piperidinone ring substituted with a benzyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(hydroxymethyl)piperidin-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylpiperidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group . The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(hydroxymethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the carbonyl group results in the formation of a secondary alcohol.
- Substitution reactions can produce a variety of benzyl-substituted derivatives .
Scientific Research Applications
1-Benzyl-5-(hydroxymethyl)piperidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-5-(hydroxymethyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors in the nervous system, modulating their function and influencing neurotransmitter release .
Comparison with Similar Compounds
1-Benzylpiperidin-2-one: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
5-(Hydroxymethyl)piperidin-2-one: Lacks the benzyl group, which reduces its potential interactions with aromatic receptors.
1-Benzyl-5-methylpiperidin-2-one: Substitutes the hydroxymethyl group with a methyl group, altering its reactivity and biological activity.
Uniqueness: 1-Benzyl-5-(hydroxymethyl)piperidin-2-one is unique due to the presence of both the benzyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
1-benzyl-5-(hydroxymethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-12-6-7-13(16)14(9-12)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMCTXDLWPUNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693631 | |
| Record name | 1-Benzyl-5-(hydroxymethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-47-7 | |
| Record name | 1-Benzyl-5-(hydroxymethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)
![3-((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)azetidine](/img/structure/B1374546.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374550.png)
![3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374553.png)
![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)
![3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374556.png)

![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)
![3-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride](/img/structure/B1374561.png)
![4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374562.png)

